Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate
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Overview
Description
METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methyl ester group, a dichloroaniline moiety, and a benzoate core. Its molecular formula is C15H12Cl2N2O3, and it has a molecular weight of 339.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE typically involves the reaction of 3,4-dichloroaniline with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The pathways involved may include the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE
- METHYL 3-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}BENZOATE
Uniqueness
METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE is unique due to its specific substitution pattern on the benzoate ring and the presence of both dichloroaniline and methyl ester groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C16H14Cl2N2O3 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)carbamoylamino]-4-methylbenzoate |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-9-3-4-10(15(21)23-2)7-14(9)20-16(22)19-11-5-6-12(17)13(18)8-11/h3-8H,1-2H3,(H2,19,20,22) |
InChI Key |
FMMHSXXFNVBYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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